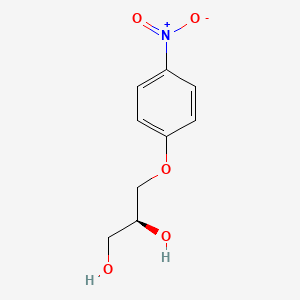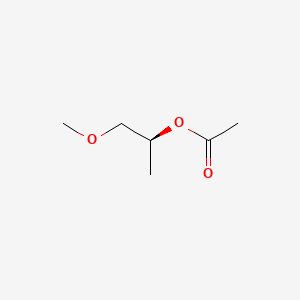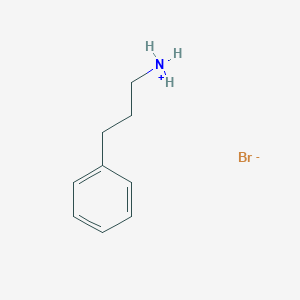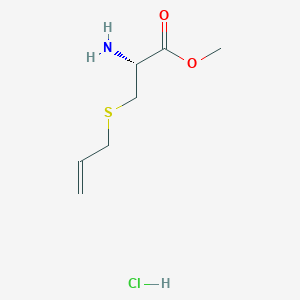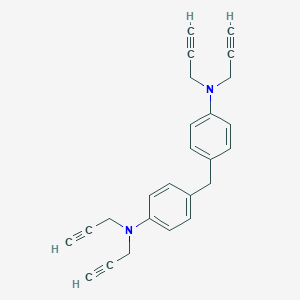![molecular formula C21H24BrN3O2 B8254421 tert-butyl (2S,5S)-2-(7-bromo-1H-naphtho[1,2-d]imidazol-2-yl)-5-methylpyrrolidine-1-carboxylate](/img/structure/B8254421.png)
tert-butyl (2S,5S)-2-(7-bromo-1H-naphtho[1,2-d]imidazol-2-yl)-5-methylpyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl (2S,5S)-2-(7-bromo-1H-naphtho[1,2-d]imidazol-2-yl)-5-methylpyrrolidine-1-carboxylate: is an intriguing compound with a complex structure. It contains a tert-butyl ester, a chiral pyrrolidine ring, and a brominated naphthalimidazole moiety. Such structural diversity suggests potential for a wide range of chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound can be approached through multi-step organic synthesis. Starting from a naphtho[1,2-d]imidazole derivative, the bromination step would typically involve the addition of a brominating agent like N-bromosuccinimide in the presence of light or a radical initiator. The pyrrolidine ring can be introduced using a chiral amine under catalytic conditions to ensure enantioselectivity. The tert-butyl ester is typically added through an esterification reaction using tert-butyl alcohol and a suitable coupling reagent like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
For large-scale production, the synthetic route would involve streamlined, scalable processes. The bromination could be achieved using a continuous-flow reactor to ensure safety and efficiency. The esterification and chiral amine addition steps would be optimized for high yield and purity, likely involving automated systems to manage reagent addition and reaction monitoring.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound may undergo oxidation at the pyrrolidine or imidazole rings.
Reduction: : The bromine atom can be reduced, though this might require specific conditions to avoid affecting the rest of the molecule.
Substitution: : The bromine atom in the naphthalimidazole ring is a likely site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents like PCC (Pyridinium chlorochromate) or manganese dioxide.
Reduction: : Hydrogenation using a catalyst such as palladium on carbon.
Substitution: : Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidative reactions could lead to various hydroxylated products, while substitution reactions would yield a variety of functionalized derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
The unique structure of this compound makes it useful in several fields:
Chemistry: : As a building block for complex molecule synthesis.
Biology: : Potential as a probe molecule for studying enzyme interactions due to its brominated naphthalimidazole moiety.
Medicine: : May serve as a lead compound for developing new pharmaceuticals, particularly if it shows bioactivity in preliminary screens.
Industry: : Possible applications in materials science, particularly in the development of new polymers or catalysts.
Mecanismo De Acción
This compound's mechanism of action would depend on its specific application. If used in a biological context, it might interact with proteins or nucleic acids via its imidazole ring, which is known for its ability to bind to metal ions and participate in hydrogen bonding. Molecular targets could include enzymes where it could act as an inhibitor or activator, depending on the context.
Comparación Con Compuestos Similares
Comparing tert-butyl (2S,5S)-2-(7-bromo-1H-naphtho[1,2-d]imidazol-2-yl)-5-methylpyrrolidine-1-carboxylate with other similar compounds reveals its unique features:
Similar Compounds: : Other brominated naphthalimidazole derivatives, such as those without the chiral pyrrolidine ring, may show different chemical reactivity and biological activity.
Uniqueness: : The combination of brominated naphthalimidazole with a chiral pyrrolidine ring and a tert-butyl ester makes this compound particularly unique, likely affecting its solubility, reactivity, and interaction with biological targets.
Propiedades
IUPAC Name |
tert-butyl (2S,5S)-2-(7-bromo-3H-benzo[e]benzimidazol-2-yl)-5-methylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrN3O2/c1-12-5-10-17(25(12)20(26)27-21(2,3)4)19-23-16-9-6-13-11-14(22)7-8-15(13)18(16)24-19/h6-9,11-12,17H,5,10H2,1-4H3,(H,23,24)/t12-,17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECPSXOVOBIJSW-SJCJKPOMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1C(=O)OC(C)(C)C)C2=NC3=C(N2)C=CC4=C3C=CC(=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H](N1C(=O)OC(C)(C)C)C2=NC3=C(N2)C=CC4=C3C=CC(=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


